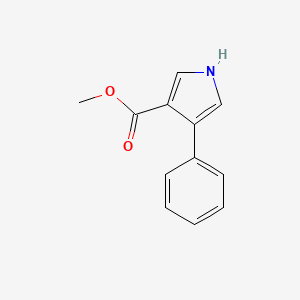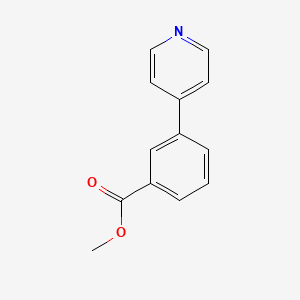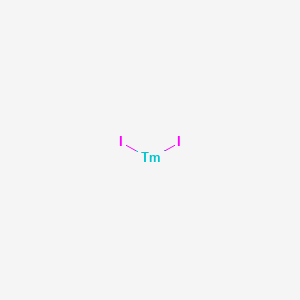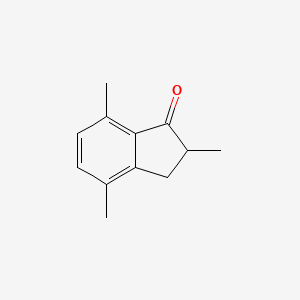
2,4,7-Trimethyl-2,3-dihydro-1H-inden-1-one
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
2,4,7-Trimethyl-2,3-dihydro-1H-inden-1-one and its derivatives have been utilized in enantioselective synthesis. For instance, a study by Zhang and Kazlauskas (1999) details the preparation of enantiopure indane monomer via enzyme-catalyzed kinetic resolution, demonstrating its potential in creating chiral compounds (Zhang & Kazlauskas, 1999).
Chemical Synthesis and Reactions
Research by Giovannini and Pasquier (2002) explores the cyclialkylation of Arylpentanols to 2,3-Dihydro-1H-indene derivatives, highlighting the compound's role in chemical synthesis processes (Giovannini & Pasquier, 2002).
Catalysis and Organic Chemistry
Takeuchi and Yasue (1993) discuss the use of Rhodium complex-catalyzed desilylative cyclocarbonylation, a route to synthesize 2,4,7-Trimethyl-2,3-dihydro-1H-inden-1-one derivatives, demonstrating its application in catalytic processes in organic chemistry (Takeuchi & Yasue, 1993).
Polymer Synthesis
The compound's role in polymer synthesis is highlighted by Hu et al. (2022), who describe the synthesis of 2,3-dihydro-1H-inden-1-one derivatives through decarbonylative cycloaddition, indicating its importance in developing new polymeric materials (Hu et al., 2022).
Antibacterial and Antifungal Properties
Research by Shinde et al. (2021) on halo-aryl and heterocyclic tagged 2,3-dihydro-1H-inden-1-one candidates reveals potent antibacterial and antifungal properties, suggesting potential applications in medical and pharmaceutical fields (Shinde et al., 2021).
Stereochemistry and Bonding Studies
Turner et al. (2003) studied the stereochemistry and bonding of 2-(inden-3-yl)phenols and their derivatives, providing insights into the structural and stereochemical aspects of these compounds, crucial for further chemical and material science research (Turner et al., 2003).
Eigenschaften
IUPAC Name |
2,4,7-trimethyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-7-4-5-8(2)11-10(7)6-9(3)12(11)13/h4-5,9H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSFHZJBTTWXIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CC(=C2C1=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454966 | |
| Record name | 2,4,7-trimethyl-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,7-Trimethyl-2,3-dihydro-1H-inden-1-one | |
CAS RN |
89044-50-8 | |
| Record name | 2,4,7-trimethyl-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


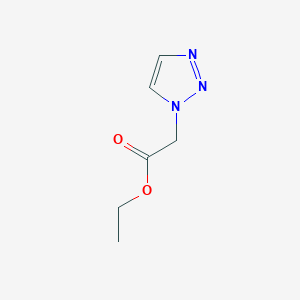
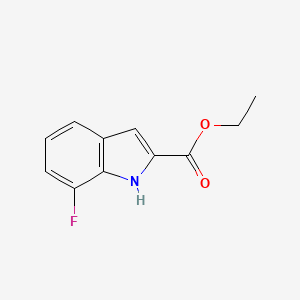
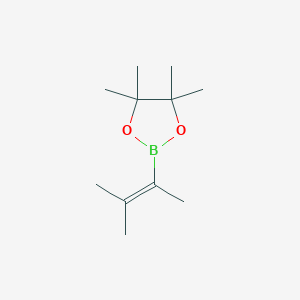
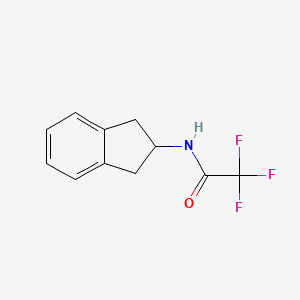
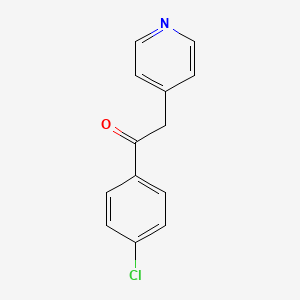
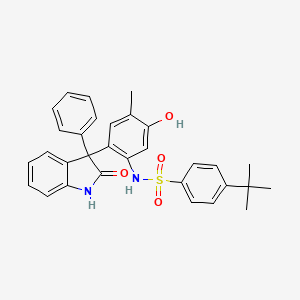
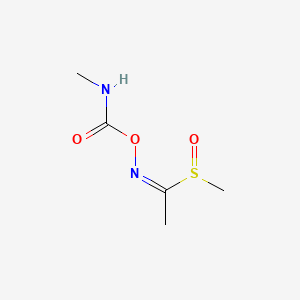
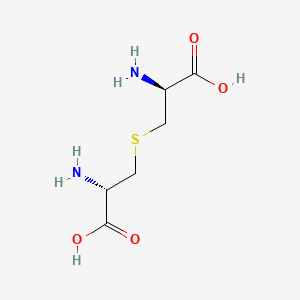
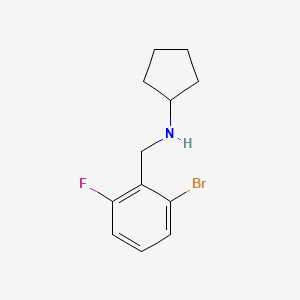
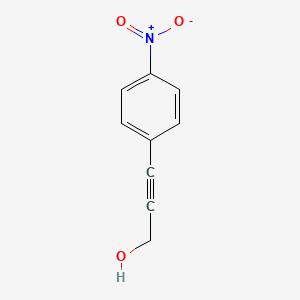
![Methyl 2-(2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido)propanoate](/img/structure/B1599939.png)
